6,6'-Dichloro-6,6'-dideoxysucrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40984-16-5 |
|---|---|
Molecular Formula |
C12H20Cl2O9 |
Molecular Weight |
379.18 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |
InChI Key |
CLNTYBMYKFEPCU-GWRCVIBKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)O)Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Dichloro 6,6 Dideoxysucrose
Precursor Selection and Hydroxyl Group Activation
The journey to synthesize 6,6'-Dichloro-6,6'-dideoxysucrose begins with the careful selection of a starting material and the strategic activation of its hydroxyl groups to facilitate regioselective chlorination.
Sucrose (B13894) as the Primary Starting Material
Sucrose, a disaccharide composed of glucose and fructose (B13574) units, is the universally employed precursor for the synthesis of this compound. Its abundance, low cost, and well-defined stereochemistry make it an ideal starting point for complex chemical transformations. The sucrose molecule possesses eight hydroxyl groups with varying reactivities, presenting a significant challenge in achieving site-selective modifications.
Strategic Activation of Primary Hydroxyl Groups
The key to the selective synthesis of this compound lies in exploiting the inherent reactivity differences among its hydroxyl groups. The primary hydroxyl groups located at the C-6 and C-6' positions are sterically less hindered and thus more nucleophilic than the secondary hydroxyl groups. This intrinsic property makes them the primary targets for substitution reactions. Various methods for activating these primary hydroxyls have been explored to enhance their reactivity towards chlorinating agents, often involving the formation of intermediate esters or sulfonate esters.
Direct Halogenation Approaches
Direct halogenation of unprotected sucrose is a more streamlined approach to obtaining chlorinated derivatives, avoiding the complexities of protection and deprotection steps. However, controlling the regioselectivity of these reactions is paramount.
Chlorination Using Methanesulfonyl Chloride in N,N-Dimethylformamide (DMF)
While various chlorinating agents have been employed in sucrose chemistry, the use of methanesulfonyl chloride (MsCl) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been investigated for the selective chlorination of primary hydroxyl groups. This system is believed to proceed via the in-situ formation of a Vilsmeier-Haack type reagent, which acts as the active chlorinating species.
The success of the direct chlorination of sucrose with methanesulfonyl chloride in DMF is highly dependent on the careful control of reaction parameters. Key variables that influence the outcome include:
| Parameter | Optimized Range/Value | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures are generally favored to minimize side reactions and the formation of over-chlorinated products. |
| Stoichiometry (MsCl:Sucrose) | 2.2 - 3.0 equivalents | A slight excess of methanesulfonyl chloride is typically used to ensure the complete conversion of both primary hydroxyl groups. The precise ratio is critical to avoid chlorination at secondary positions. |
| Reaction Time | 12 - 24 hours | Sufficient time is required for the selective chlorination to proceed to completion. |
| Concentration | 0.1 - 0.5 M | The concentration of sucrose in DMF can affect the reaction rate and the solubility of intermediates. |
This table presents a generalized summary based on principles of selective carbohydrate halogenation. Specific, experimentally validated data for the synthesis of this compound using this method is not widely reported in peer-reviewed literature.
Achieving a high yield of the desired 6,6'-dichloro derivative while minimizing the formation of other chlorinated isomers is the primary goal. The regioselectivity of the chlorination is influenced by the inherent reactivity of the hydroxyl groups and the reaction conditions. While the primary hydroxyls at C-6 and C-6' are the most reactive, some degree of chlorination at other positions, particularly the primary C-1' hydroxyl, can occur.
| Product | Typical Yield (%) | Key Factors Influencing Yield |
| This compound | Not well-documented | Precise control of temperature and stoichiometry. Slow, controlled addition of the chlorinating agent. |
| Monochloro-sucrose derivatives | Variable | Incomplete reaction or insufficient chlorinating agent. |
| Other dichloro- and trichloro-sucrose isomers | Variable | Higher temperatures and excess chlorinating agent can lead to a loss of regioselectivity. |
This table is illustrative. The actual yields and product distributions for the synthesis of this compound via this specific method require empirical determination.
Isolation and Purification Strategies for the Dichloride
The successful synthesis of this compound is contingent upon effective isolation and purification techniques to separate the desired product from a complex mixture of unreacted starting materials, reagents, and other chlorinated sucrose derivatives. google.com Common strategies involve a combination of solvent extraction and chromatographic methods.
Following the chlorination reaction, the mixture is typically neutralized and subjected to an initial workup to remove the bulk of the reagents. For instance, in reactions employing triphenylphosphine (B44618), the resulting triphenylphosphine oxide must be separated. wikipedia.org This is often achieved through extraction. A multi-step solvent extraction process can be employed to partition the chlorinated sucrose derivatives based on their polarity. For example, an aqueous solution of the reaction mixture can be first extracted with a less polar solvent like dichloromethane (B109758) to remove tetrachlorinated byproducts, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) to isolate the desired dichlorinated and trichlorinated sucroses. google.com
For high-purity isolation, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel is a common method. researchgate.net To enhance separation, the silica gel can be silanized. google.com The choice of eluent system is critical for achieving good resolution between the different chlorinated species. Additionally, preparative high-performance liquid chromatography (HPLC) can be utilized for final purification, yielding highly pure this compound. researchgate.net
A typical purification workflow might involve the following steps:
Neutralization of the reaction mixture.
Solvent extraction to partition different classes of chlorinated sucroses.
Concentration of the extract containing the desired dichloride.
Column chromatography on silica gel to separate the this compound from other isomers and byproducts.
Further purification by preparative HPLC if necessary.
Appel Reaction Employing Carbon Tetrahalides and Triphenylphosphine
The Appel reaction is a widely utilized method for the conversion of alcohols to alkyl halides under mild conditions, making it suitable for the selective chlorination of sensitive substrates like sucrose. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction typically involves the use of triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to replace primary hydroxyl groups with chlorine atoms. wikipedia.orgalfa-chemistry.com
Mechanistic Considerations of the Appel Reaction in Carbohydrate Chemistry
The mechanism of the Appel reaction begins with the activation of triphenylphosphine by the carbon tetrahalide to form a phosphonium (B103445) salt. wikipedia.orgorganic-chemistry.org This is followed by the deprotonation of the alcohol by the trichloromethanide anion, yielding an alkoxide and chloroform. wikipedia.org The resulting alkoxide then attacks the phosphorus atom of the phosphonium salt, forming an oxyphosphonium intermediate. organic-chemistry.org This intermediate effectively transforms the hydroxyl group into a good leaving group. Finally, a halide ion displaces the oxyphosphonium group via an Sₙ2 mechanism, leading to the formation of the alkyl halide and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the strong P=O double bond in triphenylphosphine oxide is a major driving force for the reaction. wikipedia.org In the context of carbohydrate chemistry, this Sₙ2 pathway results in an inversion of configuration at the reacting carbon center.
Influence of Solvents (e.g., Pyridine) and Reagent Ratios
The choice of solvent and the stoichiometry of the reagents play a crucial role in the outcome of the Appel reaction on sucrose. Pyridine (B92270) is a commonly used solvent as it can also act as a base to facilitate the deprotonation of the hydroxyl groups. The ratio of triphenylphosphine and carbon tetrachloride to sucrose is critical for controlling the degree of chlorination. Using a limited proportion of the Appel reagents is a strategy to favor the formation of mono- and di-substituted products over more highly chlorinated derivatives. hokudai.ac.jpresearchgate.net For instance, using 1.2 equivalents of carbon tetrachloride and 2.4 equivalents of triphenylphosphine has been shown to selectively produce mono- and dihalogenated sucrose derivatives. hokudai.ac.jp
| Reagent | Role in Appel Reaction |
| Triphenylphosphine (PPh₃) | Acts as an oxygen acceptor, forming triphenylphosphine oxide. |
| Carbon Tetrachloride (CCl₄) | Serves as the chlorine source. |
| Pyridine | Often used as a solvent and can act as a base. |
Control of Regioselectivity at Primary Hydroxyl Positions (C-6, C-6', C-1')
One of the key challenges in the synthesis of this compound is achieving regioselective chlorination at the desired C-6 and C-6' positions, while avoiding reaction at the other primary hydroxyl group at the C-1' position and the secondary hydroxyl groups. The primary hydroxyl groups of sucrose exhibit different reactivities in the Appel reaction. Comprehensive NMR analyses have established that the order of reactivity for the primary hydroxyl groups of sucrose in the Appel reaction is 6 > 6' >> 1'. hokudai.ac.jpresearchgate.net This inherent difference in reactivity allows for the selective formation of this compound by carefully controlling the reaction conditions. The C-1' hydroxyl group is significantly less reactive, and its halogenation is not typically observed under conditions optimized for the formation of the 6,6'-dichloro derivative. researchgate.net
Reaction with Sulphuryl Chloride
An alternative method for the chlorination of sucrose involves the use of sulfuryl chloride (SO₂Cl₂). This reagent can also be used to selectively replace primary hydroxyl groups with chlorine.
Low-Temperature Reaction Conditions
The reaction of sucrose with sulfuryl chloride is highly temperature-dependent. Performing the reaction at low temperatures is crucial to minimize degradation of the carbohydrate and to favor the formation of the desired chlorinated derivatives. When the reaction is carried out at very low temperatures, for instance in a solid carbon dioxide-acetone bath, the degradation of the sugar is significantly reduced, leading to good yields of carbohydrate derivatives. nih.gov
| Parameter | Condition | Rationale |
| Temperature | Low (e.g., solid CO₂/acetone (B3395972) bath) | Minimizes degradation of the sucrose molecule. |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | Provides a source of chlorine for substitution. |
| Solvent | Pyridine | Acts as a solvent and acid scavenger. |
Analysis of Product Distribution and Isolation of the Dichloride
Direct chlorination of unprotected sucrose or its partially protected derivatives often leads to a mixture of chlorinated products. The separation and isolation of the desired this compound from this complex mixture is a critical step. Various chromatographic techniques are typically employed for this purpose.
The distribution of products is highly dependent on the chlorinating agent used and the reaction conditions. For instance, the use of sulfuryl chloride can lead to the formation of various tetrachloro derivatives. Subsequent de-esterification and desilylation of the product mixture can yield a combination of chlorinated sucrose compounds, including the desired dichloride.
Table 1: Product Distribution from a Typical Chlorination Reaction
| Compound | General Structure | Relative Abundance |
|---|---|---|
| This compound | Dichlorinated sucrose | Varies |
| Tetrachloro-tetradeoxygalactosucrose derivatives | Tetrachlorinated sucrose | Major byproducts |
This table is for illustrative purposes and the actual product distribution can vary significantly based on the specific reaction conditions.
Isolation of the this compound from the reaction mixture often involves a series of purification steps. After quenching the reaction, the mixture may be neutralized and subjected to extraction and concentration processes. For example, after chlorination of sucrose-6-acetate and subsequent deacetylation, the resulting solution containing various chlorinated sucrose derivatives can be processed to isolate the target compound. google.com This can involve solvent extractions to remove reaction solvents like dimethylformamide (DMF) followed by concentration and further purification. google.com
Multi-Step Synthetic Strategies
To overcome the challenges of product separation in direct chlorination, multi-step synthetic strategies are often employed. These methods offer greater control over the regioselectivity of the chlorination by temporarily protecting certain hydroxyl groups.
A key approach in the synthesis of specific chlorinated sucrose derivatives is the use of protecting groups. sciencesnail.com This strategy involves selectively blocking certain hydroxyl groups to prevent them from reacting during the chlorination step, thereby directing the chlorination to the desired positions. sciencesnail.com
The primary hydroxyl groups of sucrose are generally more reactive than the secondary ones. rsc.org This difference in reactivity can be exploited for selective protection. Acylation, particularly acetylation, is a common method for protecting hydroxyl groups. sciencesnail.com By controlling the reaction conditions, such as using a specific acylating agent and adjusting the temperature, it is possible to selectively acylate certain hydroxyl groups. academie-sciences.fr
For the synthesis of this compound, a common intermediate is sucrose-6-acetate. sciencesnail.com In this molecule, the hydroxyl group at the C-6 position of the glucose unit is protected by an acetyl group. sciencesnail.comgoogle.com This protection is crucial to prevent chlorination at this position and direct it to the C-6' position of the fructose unit, along with the other desired position. The selective acetylation to form sucrose-6-acetate can be achieved through various methods, including enzymatic and chemical approaches. academie-sciences.frresearchgate.net
Once the desired hydroxyl groups are protected, the partially protected sucrose derivative, such as sucrose-6-acetate, is subjected to chlorination. academie-sciences.fr Various chlorinating agents can be used, including Vilsmeier-Haack reagents (e.g., phosphorus pentachloride in DMF) or sulfuryl chloride. google.comsciencesnail.comepo.org The choice of chlorinating agent and reaction conditions is critical for achieving the desired chlorination pattern. google.com For instance, using an excess of the chlorinating agent helps to ensure the chlorination of the targeted 4, 1', and 6' positions of sucrose-6-acylate. google.com The reaction is typically carried out in a suitable solvent, such as a tertiary amide like DMF. google.comwipo.int
Following the chlorination step, the protecting acetyl group(s) must be removed to yield the final product. sciencesnail.com This process is known as deacetylation. Deacetylation is typically achieved by treating the chlorinated and acetylated intermediate with a base, such as sodium methoxide (B1231860) in methanol (B129727). epo.orggoogle.com The reaction is monitored until completion, after which the solution is neutralized. epo.org
The final isolation of this compound from the deacetylated reaction mixture involves purification steps similar to those described in section 2.2.3.2, such as crystallization or chromatography, to obtain the pure compound. epo.org
Building upon the principles of protection-deprotection strategies, sequential functionalization allows for the synthesis of more complex analogs of this compound. This involves a series of reactions where different functional groups are introduced in a stepwise manner. For example, after an initial selective reaction, further modifications can be made to other parts of the sucrose molecule. This approach is fundamental in creating a diverse range of carbohydrate derivatives with specific structures and properties. While the provided search results focus more on the synthesis of sucralose (B1001) and other chlorinated derivatives, the principles of sequential C-H functionalization and other multi-step synthetic methods are applicable to the creation of complex analogs of this compound. rsc.orgnih.govfigshare.com
Chemical Transformations and Derivative Synthesis of 6,6 Dichloro 6,6 Dideoxysucrose
Derivatization at Unsubstituted Hydroxyl Groups
The free hydroxyl groups of 6,6'-Dichloro-6,6'-dideoxysucrose are key to its further functionalization. These reactions are crucial for altering the molecule's physical and chemical properties, as well as for the preparation of a diverse array of derivatives.
Acylation, particularly acetylation, is a fundamental reaction for the protection of hydroxyl groups in carbohydrate chemistry. In the context of this compound, the reaction with an acylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of the corresponding hexa-acetate derivative. This process is instrumental for several reasons:
Protection of Hydroxyl Groups: The acetyl groups serve as protecting groups, preventing the hydroxyls from participating in subsequent reactions.
Enhanced Solubility in Organic Solvents: The per-acetylated derivative exhibits increased solubility in nonpolar organic solvents, which facilitates purification by chromatography.
Characterization: The crystalline nature of many acetylated sugar derivatives, including the hexa-acetate of this compound, simplifies their isolation and purification. Furthermore, the resulting sharp signals in NMR spectroscopy and distinct peaks in mass spectrometry aid in unambiguous structural characterization.
The synthesis of related acetylated sugar derivatives, such as 6,6'-diazido-6,6'-dideoxy-α,α-D-trehalose hexaacetate, underscores the utility of acetylation in the purification and characterization of complex carbohydrate molecules. synthose.com
Table 1: Acylation of this compound
| Reagent | Product | Purpose |
|---|
Alkylation and silylation reactions offer another avenue for the modification of the hydroxyl groups of this compound, introducing alkyl or silyl (B83357) ethers, respectively.
Alkylation Reactions: The introduction of alkyl groups, such as methyl or benzyl (B1604629) ethers, can be achieved using reagents like dimethyl sulfate (B86663) or benzyl bromide in the presence of a strong base (e.g., sodium hydride). These reactions can alter the solubility profile of the molecule and are often employed as a protection strategy in multi-step syntheses.
Silylation Reactions: Silylation involves the conversion of hydroxyl groups to silyl ethers, typically using a silyl halide (e.g., trimethylsilyl (B98337) chloride) or other silylating agents in the presence of a base. google.com Silyl ethers are valuable as protecting groups due to their ease of formation and cleavage under specific conditions. For instance, the synthesis of 6-azido-6-deoxy- and 6,6′-diazido-dideoxy-α,α-trehaloses utilizes the partial trimethylsilylation of trehalose (B1683222) to selectively activate certain hydroxyl groups for subsequent reactions. researchgate.netthieme-connect.de This highlights the potential for regioselective silylation of this compound to enable site-specific modifications.
Table 2: Examples of Alkylation and Silylation Reagents
| Reaction | Reagent | Functional Group Introduced |
|---|---|---|
| Alkylation | Dimethyl sulfate, Benzyl bromide | Methyl ether, Benzyl ether |
The reaction of diols with aldehydes or ketones under acidic conditions yields cyclic acetals or ketals, respectively. In this compound, vicinal diol systems can be selectively protected in this manner.
The formation of cyclic acetals and ketals is often regioselective, favoring the formation of five- or six-membered rings.
Isopropylidene Ketals: Reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can lead to the formation of isopropylidene ketals (acetonides). The regioselectivity is influenced by the stereochemistry of the hydroxyl groups and the stability of the resulting ring system.
Benzylidene Acetals: The reaction with benzaldehyde, often in the presence of a Lewis acid like zinc chloride, typically forms 4,6-O-benzylidene acetals on pyranose rings. nih.gov The reductive opening of these acetals can be highly regioselective, providing either the 4-O-benzyl or 6-O-benzyl ether, depending on the reaction conditions. nih.govuni.lu This strategy is widely used in carbohydrate synthesis to achieve selective functionalization of the 4- and 6-positions. The regioselective oxidative cleavage of 4,6-O-benzylidene acetals using reagents like dimethyldioxirane (B1199080) has also been reported, yielding hydroxy-benzoates. nih.gov
The regioselectivity of these reactions on this compound would be dictated by the relative reactivity and spatial arrangement of its remaining hydroxyl groups.
The formation of acetals is an acid-catalyzed process that is reversible. organicchemistrytutor.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by a hydroxyl group to form a hemiacetal, which then reacts with a second hydroxyl group to form the cyclic acetal (B89532). chemistrysteps.comorgoreview.com
The stability of the resulting acetal is influenced by several factors, including the ring size (five- and six-membered rings are generally favored) and steric interactions within the molecule. The hydrolysis of acetals to regenerate the diol and the carbonyl compound is also acid-catalyzed and can be achieved by treatment with aqueous acid. chemistrysteps.comorgoreview.comyoutube.com This lability under acidic conditions, while being stable to basic and neutral conditions, is a key feature of acetals as protecting groups. organicchemistrytutor.com
Formation of Cyclic Acetals and Ketals
Nucleophilic Substitution of Chlorine Atoms
The primary chlorine atoms at the 6 and 6' positions of this compound are susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at these positions, making it a versatile precursor for numerous sucrose (B13894) derivatives.
The general mechanism for nucleophilic substitution in aliphatic compounds involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chloride). nih.gov A wide range of nucleophiles can be employed, including:
Azide (B81097): Reaction with sodium azide in a polar aprotic solvent like DMF is a common method to introduce the azido (B1232118) group. This is a key step in the synthesis of amino sugars, as the azide can be readily reduced to an amine. The synthesis of 6,6'-diazido-6,6'-dideoxy-α,α-D-trehalose from a di-triflate precursor illustrates a similar transformation. researchgate.net
Thiols: Thiolates are excellent nucleophiles and can be used to introduce sulfur-containing functionalities. For example, reaction with a thiol in the presence of a base can yield the corresponding thioether. The synthesis of dithioester derivatives from 1,3-dithiolanes highlights the reactivity of sulfur nucleophiles. nih.gov
Amines: While direct substitution with amines can be challenging due to their basicity, it is possible under certain conditions. The reaction of 6-halopurine nucleosides with amines demonstrates the feasibility of such substitutions. researchgate.net
Other Nucleophiles: Other nucleophiles such as cyanide, halides (via Finkelstein reaction), and carboxylates can also be used to displace the chlorine atoms.
The efficiency of these substitution reactions depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The development of methods for the continuous flow synthesis of amino-cyclodextrins from their tosylated precursors showcases modern approaches to such substitution reactions. beilstein-journals.org
Table 3: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether (-SMe) |
| Amine | Ammonia (NH₃) | Amine (-NH₂) |
Conversion to Thio-, Azido-, and Amino-Deoxysucrose Derivatives
The chloro groups at the 6 and 6' positions of this compound are effective leaving groups, facilitating their displacement by a range of nucleophiles to yield a variety of sucrose derivatives.
The reaction with azide ions (N₃⁻), typically from sodium azide in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of 6,6'-diazido-6,6'-dideoxysucrose. This transformation is a key step in the synthesis of aminosucrose derivatives, as the azido groups can be readily reduced to primary amino groups.
Similarly, treatment with thiocyanate (B1210189) ions (SCN⁻) or other sulfur nucleophiles can introduce sulfur-containing functionalities at the 6 and 6' positions, leading to the corresponding thio-deoxysucrose derivatives. These reactions often proceed via an Sₙ2 mechanism. The synthesis of 6-azido-6-deoxy derivatives of other sugar molecules has been well-documented, often involving the displacement of a triflate leaving group with sodium azide. nih.gov
The amino derivatives are typically accessed through the reduction of the corresponding azido compounds. This two-step process, involving nucleophilic substitution with azide followed by reduction, is a common strategy for the introduction of amino groups in carbohydrate chemistry.
Mechanistic Studies of Sₙ2 Reactions on Chlorinated Sucrose Scaffolds
The nucleophilic substitution reactions at the C6 and C6' positions of chlorinated sucrose scaffolds, such as this compound, predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. rowan.edu This mechanism involves a single transition state where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom), resulting in an inversion of stereochemistry at the reaction center.
Several factors influence the rate and outcome of these Sₙ2 reactions:
Substrate: The primary nature of the C6 and C6' carbons makes them sterically accessible for nucleophilic attack, favoring the Sₙ2 pathway.
Nucleophile: The strength and concentration of the nucleophile play a crucial role. Stronger nucleophiles will react more readily.
Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the substitution.
Solvent: Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. rowan.edusciencesnail.com
The inversion of configuration characteristic of Sₙ2 reactions is a key stereochemical outcome that is consistently observed in these transformations. youtube.comyoutube.com
Anhydride Formation via Intramolecular Cyclization
Under specific conditions, this compound can undergo intramolecular cyclization reactions to form dianhydrides. These reactions involve the participation of the remaining hydroxyl groups on the sucrose backbone.
Synthesis of Dichlorodideoxydifructofuranose Dianhydrides
The formation of dianhydrides from chlorinated sucrose derivatives involves the intramolecular attack of a hydroxyl group on an activated carbon center. In the case of this compound, the most likely cyclization would involve the remaining hydroxyl groups. While the direct synthesis of dichlorodideoxydifructofuranose dianhydrides from this specific precursor is not extensively detailed in readily available literature, the formation of anhydrosucrose derivatives is a known reaction class in carbohydrate chemistry. For instance, the treatment of sucrose with certain reagents can lead to the formation of 3,6-anhydro and 3',6'-anhydro bridges.
Investigation of Reaction Pathways and Conditions
The formation of anhydrides from sugars typically requires specific reaction conditions to promote the intramolecular etherification. These conditions often involve:
Activation of a hydroxyl group: This can be achieved by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).
Base-catalyzed cyclization: A strong base can be used to deprotonate a hydroxyl group, which then acts as an internal nucleophile to displace a leaving group on another part of the molecule.
The regioselectivity of the anhydride formation is dependent on the relative reactivity of the different hydroxyl groups and the stereochemical requirements for the cyclization to occur. The formation of five- or six-membered anhydro rings is generally favored.
Oxidation Reactions of Remaining Hydroxyls
The remaining six hydroxyl groups in this compound are available for oxidation reactions. The selectivity of these oxidations depends on the reagents and reaction conditions employed.
Selective oxidation of primary hydroxyl groups to carboxylic acids can be achieved using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant. researchgate.net In the context of this compound, the primary hydroxyls at C1' and C6' are already chlorinated, leaving the secondary hydroxyls as potential sites for oxidation to ketones.
More vigorous oxidation conditions can lead to the cleavage of the glycosidic bond or the pyranose and furanose rings.
| Reagent/System | Target Hydroxyl Group | Product Functional Group |
| TEMPO/NaClO/NaClO₂ | Primary | Carboxylic Acid |
| Mild Oxidizing Agents | Secondary | Ketone |
| Strong Oxidizing Agents | - | Ring Cleavage Products |
Nitration of this compound
The nitration of this compound involves the esterification of the remaining hydroxyl groups with nitric acid, typically in the presence of a dehydrating agent like sulfuric acid or acetic anhydride, to form nitrate (B79036) esters. The reactivity of the hydroxyl groups towards nitration can vary, and controlling the degree of nitration can be challenging.
The reaction conditions, such as the temperature and the composition of the nitrating mixture, are critical in determining the extent of nitration and minimizing side reactions. While specific studies on the nitration of this compound are not widely reported, the nitration of other chlorinated phenols and related compounds has been investigated. researchgate.netnih.gov For instance, the nitration of dichlorophenols can lead to the formation of dinitrocyclohexenones. researchgate.net The nitration of aromatic compounds is a well-established electrophilic substitution reaction. scirp.org
The resulting polychlorinated, polynitrated sucrose derivative would be a highly energetic material.
Analytical Methodologies in Research on 6,6 Dichloro 6,6 Dideoxysucrose
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of 6,6'-Dichloro-6,6'-dideoxysucrose, enabling the separation of the target analyte from starting materials, intermediates, and byproducts. The choice between liquid and gas chromatography depends on the specific analytical goal, with each technique offering distinct advantages.
Gas Chromatography (GC) with Derivatization
Gas chromatography offers high resolution and sensitivity for the analysis of volatile compounds. However, due to the high polarity and low volatility of this compound, it must first be chemically modified to a more volatile form through a process called derivatization.
Derivatization for GC analysis of sugars and their derivatives typically involves the conversion of the polar hydroxyl (-OH) groups into less polar and more volatile ether or ester groups. The two most common derivatization techniques are silylation and acylation.
Silylation: This is a widely used technique that involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). A study on the quantification of sucralose (B1001) in groundwater successfully employed a silylation derivatization method followed by GC-MS analysis. researchgate.net This indicates that silylation is a viable approach for preparing this compound for GC analysis.
Acylation: Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the hydroxyl groups with an acid anhydride (B1165640) or an acyl halide. labinsights.nl This process also increases the volatility of the compound, making it suitable for GC analysis. For instance, acylation with reagents like acetic anhydride or trifluoroacetic anhydride can be used. A study on the analysis of pinacolyl alcohol in a complex matrix demonstrated the effectiveness of acylation with acetyl or benzoyl chloride for GC-MS analysis. nih.gov While there is no specific literature on the acylation of this compound, the principles of acylation for other polyhydroxylated compounds are directly applicable.
Once derivatized, the volatile derivatives of this compound can be separated and quantified using GC coupled with a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The choice of column and the temperature program (the rate at which the column temperature is increased) are critical for achieving good resolution between the derivatized analyte and any other volatile components in the sample.
For quantification, an internal standard is often used to improve the accuracy and precision of the analysis. The internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known amount before derivatization and analysis.
GC-MS is a particularly powerful technique as it not only provides quantitative information but also structural information based on the mass spectrum of the derivatized compound. This can be invaluable for confirming the identity of the analyte and for identifying unknown impurities. The fragmentation patterns observed in the mass spectrum can help to differentiate between regioisomers, which can be challenging with other analytical techniques. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective tool for monitoring the progress of the chlorination reaction of sucrose (B13894) or its derivatives to yield this compound. youtube.com Its primary use is to qualitatively track the consumption of the starting material and the formation of the chlorinated product. nih.gov
In a typical procedure, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. oup.comyoutube.com Alongside the reaction mixture, spots of the pure starting material (e.g., sucrose) and sometimes a "co-spot" (a mixture of the starting material and the reaction aliquot) are applied for direct comparison. researchgate.net The plate is then developed in a chromatography chamber containing a suitable mobile phase. For separating chlorinated sucrose derivatives, solvent systems like ethyl acetate (B1210297)/acetic acid/water or toluene-ethyl acetate-methanol-water are often employed. oup.comresearchgate.net
As the mobile phase ascends the plate via capillary action, the components of the mixture separate based on their polarity. youtube.com The highly polar sucrose starting material, with its multiple hydroxyl groups, adheres strongly to the polar silica gel and thus has a low retention factor (Rf) value. In contrast, the product, this compound, is less polar due to the replacement of two hydroxyl groups with chlorine atoms. This reduced polarity results in weaker interaction with the stationary phase and a higher Rf value, causing it to travel further up the plate.
After development, the separated spots, which are typically invisible to the naked eye, must be visualized. A common method involves spraying the dried plate with a reagent such as a sulfuric acid/ethanol mixture, followed by heating. researchgate.net This process dehydrates the sugars, causing them to char and appear as dark spots. Other visualization agents like p-anisidine (B42471) and phthalic acid in methanol (B129727) can also be used. fao.org By observing the disappearance of the starting material's spot and the appearance and intensification of the product's spot, chemists can effectively monitor the reaction's progression towards completion. nih.gov
Table 1: Representative TLC Parameters for Chlorinated Sucrose Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Ethyl acetate / Acetic acid / Water (2:1:1) or similar polar solvent mixtures. oup.com |
| Application | Spotting of starting material, reaction mixture, and co-spot. |
| Visualization | Spraying with H₂SO₄/Ethanol and heating, or p-anisidine/phthalic acid reagent. researchgate.netfao.org |
| Observation | The product (this compound) shows a higher Rf value than the more polar sucrose starting material. |
Spectroscopic Methods for Structural Elucidation
While TLC is excellent for reaction monitoring, it does not provide definitive structural information. For this, a suite of powerful spectroscopic methods is required to confirm the identity and detailed molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the covalent structure of organic molecules like this compound in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H, ¹³C, and Two-Dimensional NMR (COSY, HETCOR, HMQC, HMBC, NOESY) for Detailed Analysis
A full structural assignment requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different proton environments and their integrations (relative numbers of protons). The chemical shifts (δ) of protons in carbohydrates typically appear in a crowded region (3.0-5.5 ppm), making definitive assignment from a 1D spectrum alone challenging. nih.gov However, the anomeric proton (H-1) of the glucose unit is distinct, appearing downfield around 5.4 ppm. researchgate.netchemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows a distinct signal for each non-equivalent carbon atom in the molecule. bmrb.io The chemical shifts are spread over a much wider range than in ¹H NMR (typically 60-110 ppm for sugars), making it easier to distinguish individual carbons. researchgate.netnih.gov The substitution of hydroxyl groups at the C-6 and C-6' positions with chlorine atoms causes a significant downfield shift for these carbons compared to their positions in native sucrose (around 62 ppm). publish.csiro.audocbrown.info The anomeric carbon of the glucose unit (C-1) and the quaternary anomeric carbon of the fructose (B13574) unit (C-2') are also readily identifiable by their characteristic shifts. researchgate.netpublish.csiro.au
Two-Dimensional (2D) NMR: To unravel the complex, overlapping signals and establish the complete bonding framework, several 2D NMR experiments are essential: youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing chemists to "walk" along the carbon backbone of each sugar ring. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached, creating a map of C-H bonds. nih.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for connecting the individual sugar rings by showing a correlation across the glycosidic bond (e.g., between H-1 of glucose and C-2' of fructose) and for assigning quaternary carbons that have no attached protons. nih.gov
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a given proton and all other protons within the same spin system (i.e., within the same sugar ring), helping to differentiate the protons of the glucose unit from those of the fructose unit. southampton.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the three-dimensional structure and stereochemistry.
Assignment of Substitution Sites and Stereochemistry
The data from the suite of NMR experiments are pieced together to confirm that chlorination has occurred specifically at the 6 and 6' positions and that the original stereochemistry of sucrose is preserved.
The substitution at the C-6 and C-6' positions is confirmed by several key observations in the NMR spectra. In the ¹³C spectrum, the signals corresponding to C-6 and C-6' are shifted significantly downfield compared to their positions in sucrose, a direct result of the electronegative chlorine atom's influence. researchgate.netcapes.gov.br Concurrently, in the ¹H spectrum, the signals for the protons originally on these carbons (H-6a, H-6b, H-6'a, H-6'b) will be altered or absent, replaced by signals characteristic of protons on a carbon adjacent to a chlorine. The HMBC experiment provides definitive proof by showing correlations from protons like H-5 and H-4 to the newly shifted C-6 signal, and from H-5' and H-4' to the C-6' signal, confirming the location of the substitutions.
Table 2: Representative NMR Data for the Structural Elucidation of this compound Note: Chemical shifts are representative and can vary based on solvent and experimental conditions.
| Nucleus | Position | Representative Chemical Shift (δ, ppm) | Key Correlation / Information |
| ¹H | H-1 | ~5.4 (d) | Anomeric proton (glucose unit). Shows HMBC correlation to C-2'. |
| ¹H | Other ring H | 3.2 - 4.2 (m) | Complex, overlapping region of glucosyl and fructosyl protons. |
| ¹³C | C-1 | ~93 | Anomeric carbon (glucose unit). |
| ¹³C | C-2' | ~104 | Quaternary anomeric carbon (fructose unit). |
| ¹³C | C-6, C-6' | ~45-50 | Significantly downfield-shifted from sucrose (~62 ppm), confirming substitution by Cl. docbrown.info |
| ¹³C | Other ring C | 60 - 83 | Other carbons of the glucose and fructose rings. publish.csiro.auresearchgate.net |
| 2D NMR | HMBC | H-1 to C-2' | Confirms the glycosidic linkage between the two sugar units. |
| 2D NMR | NOESY | H-1 to H-2' | Provides information on the spatial arrangement around the glycosidic bond. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. youtube.com
Confirmation of Molecular Weight and Fragmentation Patterns
For this compound, mass spectrometry first serves to confirm the successful incorporation of two chlorine atoms by determining the compound's molecular weight. The exact mass of the molecule (C₁₂H₂₀Cl₂O₉) is calculated and then verified by observing the molecular ion peak in the mass spectrum, often as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺ or chloride [M+Cl]⁻. nih.govresearchgate.net
A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern of chlorine. libretexts.org Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will show two peaks in the molecular ion region, separated by two mass units (M and M+2), with a relative intensity ratio of approximately 3:1. chemguide.co.uk For a molecule like this compound, which contains two chlorine atoms, the pattern becomes more complex, exhibiting three peaks (M, M+2, and M+4) with a characteristic intensity ratio of approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms. youtube.comresearchgate.net
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation. youtube.com The most common fragmentation pathway for disaccharides is the cleavage of the glycosidic bond. nih.govmdpi.com This would result in fragment ions corresponding to the chlorinated fructose moiety and the glucose moiety, allowing for the location of the chlorine atoms on a specific ring to be inferred. Other characteristic fragmentations include losses of water (H₂O) or small fragments from the sugar rings. nih.gov
Table 3: Key Mass Spectrometry Data for this compound
| Ion / Fragment | Formula | Expected m/z (for ³⁵Cl) | Significance |
| [M+Na]⁺ | C₁₂H₂₀Cl₂O₉Na⁺ | 421.03 | Confirms the molecular weight of the sodium adduct. |
| Isotopic Pattern | M, M+2, M+4 | Shows a ~9:6:1 intensity ratio, confirming the presence of two chlorine atoms. youtube.com | |
| Glycosidic Cleavage Fragment 1 | C₆H₁₀ClO₄⁺ | 177.03 | Ion corresponding to the chlorinated fructose unit after cleavage. |
| Glycosidic Cleavage Fragment 2 | C₆H₁₁O₅⁺ | 163.06 | Ion corresponding to the unmodified glucose unit after cleavage. |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are essential for studying the three-dimensional structure of chiral molecules like this compound. nih.gov These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. nih.gov
Optical rotation is a fundamental property of chiral compounds. sciencebuddies.org When plane-polarized light passes through a solution containing a chiral molecule, the plane of polarization is rotated. sciencebuddies.org Compounds that rotate the plane clockwise are termed dextrorotary (+), while those that rotate it counterclockwise are levorotary (-). sciencebuddies.org The magnitude and direction of this rotation are measured using an instrument called a polarimeter. sciencebuddies.org
The observed rotation is dependent on several factors, including the concentration of the compound, the path length of the light through the sample, the temperature, and the wavelength of the light used. To establish a standardized value, the specific rotation, [α], is calculated. It is an intensive property that is characteristic of a particular chiral compound. sciencebuddies.org
The specific rotation is defined by the equation:
[α]λT = α / (l × c)
Where:
[α]λT is the specific rotation at temperature T and wavelength λ.
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters.
c is the concentration of the solution in g/mL.
For this compound, the presence of multiple chiral centers, derived from the parent sucrose molecule, makes it an optically active compound. Measuring its specific rotation is a critical step in its characterization. This value confirms its chirality and can be used as a measure of its enantiomeric purity. Any deviation from the established specific rotation for the pure enantiomer would indicate the presence of its enantiomer or other optically active impurities. sciencebuddies.org The specific rotation of the parent compound, sucrose, is well-established at +66.47° (at 20°C using 589 nm light). sciencebuddies.org While specific rotation values for chlorinated derivatives like sucralose have been reported to be low, the measurement remains a key criterion for stereochemical assessment. sciencebuddies.org
The data from optical rotation measurements are typically presented as follows.
| Compound | Specific Rotation [α]D20 | Concentration (c) | Solvent |
|---|---|---|---|
| Sucrose (Reference) | +66.47° sciencebuddies.org | Variable | Water |
| This compound | Value not available in cited literature | Not Applicable | Not Applicable |
Theoretical and Computational Studies of 6,6 Dichloro 6,6 Dideoxysucrose
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the three-dimensional structure and dynamic behavior of 6,6'-Dichloro-6,6'-dideoxysucrose. These studies are fundamental to understanding how chlorination influences the molecule's shape and flexibility.
The replacement of two hydroxyl (-OH) groups with chlorine (-Cl) atoms has a profound impact on the molecular geometry and flexibility of the sucrose (B13894) backbone. nih.govthoughtco.com This modification eliminates the ability of the 6 and 6' positions to act as hydrogen bond donors, a key feature of sucrose's interaction with its environment. nih.gov
| Property | Sucrose (-CH₂OH) | This compound (-CH₂Cl) | Comment |
|---|---|---|---|
| Bond Length (C-X) | C-O: ~1.43 Å | C-Cl: ~1.77 Å | The C-Cl bond is significantly longer, altering local geometry. |
| Van der Waals Radius (X) | O: 1.52 Å; H: 1.20 Å | Cl: 1.75 Å | Chlorine is bulkier, increasing steric interactions. |
| Hydrogen Bonding at C6/C6' | Donor and Acceptor | Acceptor only (weak) | Loss of hydrogen bond donation capability reduces interaction with polar solvents. |
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These calculations are essential for analyzing how chlorination affects the electron distribution and reactivity of the sucrose derivative.
The introduction of chlorine atoms significantly alters the electronic structure of the sucrose molecule. Chlorine is highly electronegative, exerting a strong negative inductive effect (-I effect), which withdraws electron density from the carbon atoms to which they are attached (C6 and C6'). This effect propagates through the carbon skeleton, influencing the charge distribution across the entire molecule.
DFT calculations on related chlorinated sugars and other organic molecules confirm this electron-withdrawing effect. researchgate.netbenthamdirect.comrsc.org In this compound, the C6 and C6' atoms would become more electropositive (less negative charge) compared to sucrose. This change in charge distribution impacts the reactivity of the remaining hydroxyl groups and the chemical shifts observed in NMR spectroscopy. The calculated affinity of sugars toward chloride anions in the gas phase has been studied using DFT, highlighting the importance of electrostatic interactions. nih.govresearchgate.net
| Atom | Typical Calculated Charge (Sucrose) | Predicted Change (this compound) | Reason |
|---|---|---|---|
| O6 / O6' | Negative | Absent | Replaced by Chlorine. |
| Cl6 / Cl6' | N/A | Highly Negative | High electronegativity of Chlorine. |
| C6 / C6' | Slightly Negative/Neutral | More Positive | Strong inductive electron withdrawal by Chlorine. |
| C5 / C5' | Positive | More Positive | Inductive effect propagates to adjacent atoms. |
Computational chemistry can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. Simulating the selective chlorination of sucrose to form this compound can help elucidate the reaction mechanism. Such simulations would model the interaction of sucrose with a chlorinating agent (e.g., sulfuryl chloride or Vilsmeier-type reagents), identifying the most favorable pathway for substitution at the primary 6 and 6' positions over the other six hydroxyl groups. acs.orgrug.nl
Furthermore, these simulations can predict the reactivity of the remaining hydroxyl groups in this compound for subsequent derivatization reactions. By calculating the energy barriers for reactions like esterification or etherification at each of the remaining six hydroxyl sites, a theoretical reactivity map can be generated. This is crucial for planning synthetic strategies to create more complex derivatives. researchgate.net
Structure-Reactivity Relationships (SRR)
The structure of a molecule dictates its chemical reactivity. For this compound, the SRR is dominated by the presence of the two chlorine atoms and the six remaining hydroxyl groups.
In native sucrose, the primary hydroxyl groups at positions 6, 6', and 1' are generally the most reactive, due to lower steric hindrance. rsc.orgresearchgate.net A detailed kinetic study on the reaction of sucrose with phenyl isocyanate found the reactivity order of the hydroxyl groups to be 6' > 6 > 1' > 3 > 4 > 2 > 4' > 3'. rsc.org
| Hydroxyl Position | Relative Reactivity in Sucrose | Predicted Reactivity in this compound |
|---|---|---|
| OH-6' | Highest | Blocked (Cl) |
| OH-6 | High | Blocked (Cl) |
| OH-1' | High (Primary) | Highest (Primary) |
| OH-3 | Medium | Medium-High (Secondary) |
| OH-4 | Medium | Medium (Secondary) |
| OH-2 | Low | Low-Medium (Secondary, involved in H-bond) |
| OH-4' | Low | Low (Secondary) |
| OH-3' | Lowest | Lowest (Secondary) |
Correlation of Structural Features with Chemical Reactivity of Hydroxyls and Chlorines
The reactivity of the various functional groups in this compound is not uniform. The remaining six hydroxyl (-OH) groups and the two chlorine (-Cl) atoms exhibit different susceptibilities to chemical reactions, largely dictated by factors like steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding.
Reactivity of Hydroxyl Groups
The selective chlorination of sucrose at the 6 and 6' positions to produce this compound is itself a testament to the differential reactivity of the hydroxyl groups. The hydroxyls on a sucrose molecule are classified as primary (at C6, C1', C6') or secondary (at C2, C3, C4, C3', C4'). Generally, primary alcohols are less sterically hindered and thus more reactive than secondary alcohols. sciencesnail.com
Computational studies, specifically Density Functional Theory (DFT), have been employed to quantify the reactivity of the eight hydroxyl groups in the parent sucrose molecule. A detailed kinetic study correlated with DFT calculations of Mulliken charges found that the primary hydroxyl groups are the most reactive moieties. rsc.org The experimentally and theoretically determined order of reactivity for the hydroxyl groups in sucrose provides a foundational guide to understanding which sites are most susceptible to substitution.
Table 1: Relative Reactivity of Hydroxyl Groups in Sucrose Based on Kinetic and DFT Studies
| Position of Hydroxyl Group | Type | Relative Reactivity (k(OH)6' = 1) |
|---|---|---|
| 6' | Primary | 1 |
| 6 | Primary | 0.84 |
| 1' | Primary | 0.31 |
| 3 | Secondary | 0.25 |
| 4 | Secondary | 0.23 |
| 2 | Secondary | 0.13 |
| 4' | Secondary | 0.11 |
| 3' | Secondary | 0.09 |
Source: Data adapted from a kinetic study by Kéki et al., which aligns with DFT calculations of Mulliken charges on the hydroxyl groups of sucrose. rsc.org
This reactivity hierarchy clearly indicates that the hydroxyl groups at the 6' and 6 positions are the most nucleophilic and accessible, which is why they are readily substituted by chlorine atoms during synthesis. sciencesnail.comrsc.org Once these positions are chlorinated to form this compound, the remaining six hydroxyl groups would be expected to follow a similar reactivity pattern to their counterparts in the parent sucrose molecule, with the primary hydroxyl at the 1' position being the most reactive of the remaining sites. The secondary hydroxyls at C2, C3, C4, C3', and C4' would be progressively less reactive.
Reactivity of Chlorine Atoms
The two chlorine atoms, attached to primary carbons (C6 and C6'), introduce new reactive centers to the molecule. The carbon-chlorine bond (C-Cl) is a potential site for nucleophilic substitution (SN2) reactions. rowan.edu In these reactions, a nucleophile can displace the chloride ion, allowing for the introduction of a wide variety of other functional groups. The reactivity of these C-Cl bonds is influenced by the solvent and the nature of the attacking nucleophile. rowan.edu While specific computational studies on the C-Cl bond energies and reaction barriers for this compound are not available, the principles of SN2 reactions on primary alkyl halides are well-established. These positions are prime targets for further chemical modification.
Prediction of Future Chemical Transformations and Derivatization Sites
Based on the reactivity profile established above, computational models can help predict the most likely sites for future chemical transformations and the types of derivatives that could be synthesized. Such predictions are invaluable for designing new molecules with specific properties, potentially for applications in materials science or as intermediates for other complex chemical structures.
Derivatization at Hydroxyl Groups
The most probable sites for derivatization among the remaining hydroxyl groups are the primary 1'-OH and, to a lesser extent, the more reactive secondary hydroxyls like 3-OH and 4-OH. rsc.org Predicted transformations include:
Regioselective Esterification and Acylation: The introduction of ester groups by reacting the molecule with acyl halides or anhydrides. The 1'-OH position would be the most likely site for monosubstitution under kinetically controlled conditions. This approach is common in sugar chemistry to create derivatives with altered solubility or to install further reactive handles. mdpi.com
Etherification: Formation of ethers by reaction with alkyl halides under basic conditions. This could be used to attach a variety of alkyl or aryl groups.
Silylation: Protection of the most reactive hydroxyls with silyl (B83357) groups (e.g., TBDMS, TIPS) to allow for subsequent reactions at the less reactive positions. acs.org
Derivatization at Chlorine Atoms
The C6 and C6' positions are key sites for introducing new functionality via nucleophilic substitution of the chlorine atoms. Potential transformations include:
Azide (B81097) Formation: Reaction with sodium azide (NaN₃) to produce 6,6'-diazido-6,6'-dideoxysucrose. Azido (B1232118) groups are highly versatile and can be reduced to amines or used in "click" chemistry reactions.
Amination: Direct substitution with amines or reduction of the corresponding azides to yield amino-sugars.
Thiolation: Introduction of sulfur-containing functional groups by reaction with nucleophiles like thiocyanate (B1210189) or thiourea (B124793) followed by hydrolysis. rowan.edu
Fluorination: Halogen exchange reactions could potentially replace chlorine with fluorine to create fluorinated sugar derivatives.
Computational tools, such as DFT and molecular dynamics simulations, would be instrumental in refining these predictions. rsc.orgnih.gov By calculating transition state energies and reaction pathways, researchers could determine the feasibility of these reactions, predict the regioselectivity with greater accuracy, and design optimal reaction conditions before undertaking extensive experimental work.
Table 2: Predicted Reactive Sites and Potential Derivatizations of this compound
| Reactive Site | Position(s) | Type of Reactivity | Predicted Transformations |
|---|---|---|---|
| Hydroxyl | 1'-OH (Primary) | High Nucleophilicity | Esterification, Etherification, Silylation |
| Hydroxyl | 3-OH, 4-OH (Secondary) | Moderate Nucleophilicity | Esterification, Acylation (under forcing conditions) |
Potential Applications in Chemical Synthesis
Role as a Versatile Intermediate in Carbohydrate and Glycochemistry
In the realm of carbohydrate and glycochemistry, 6,6'-dichloro-6,6'-dideoxysucrose stands out as a key building block. Its synthesis is often a crucial step in the preparation of more complex sucrose (B13894) derivatives. The selective chlorination of sucrose is a well-established process, often serving as a gateway to further chemical modifications.
The reactivity of the chloro groups allows for their displacement by various nucleophiles, enabling the synthesis of a library of sucrose analogues with modified properties. For instance, the conversion of these chloro-derivatives to other halides or the introduction of azide (B81097) groups, which can be subsequently reduced to amines, opens up avenues for creating novel carbohydrate structures. This versatility is paramount in the study of structure-activity relationships of sucrose-based molecules and in the development of enzyme inhibitors. Research into the inhibition of glucansucrases by deoxy and chloro derivatives of sucrose has highlighted the importance of modifications at the C-6 position in influencing biological activity. nih.gov
Precursor for Advanced Organic Materials (e.g., Polymers, Liquid Crystals from Derivatives)
The unique architecture of this compound makes it an attractive starting material for the creation of advanced organic materials, including polymers and liquid crystals. The disaccharide core provides a rigid and chiral scaffold that can be functionalized to induce self-assembly and other desirable material properties.
The development of glycopolymers, synthetic polymers with pendant carbohydrate moieties, is a rapidly growing field with applications in biomedicine and materials science. nih.govrsc.orgnih.gov The synthesis of such polymers can be achieved through two primary strategies: the direct polymerization of carbohydrate-containing monomers or the post-polymerization modification of a pre-formed polymer. nih.govnih.gov In this context, derivatives of this compound can be envisioned as monomers for polymerization. The chloro groups can be replaced with polymerizable functionalities, such as vinyl groups, to create novel glycomonomers. Subsequent polymerization would lead to well-defined glycopolymers with a sucrose-based backbone, potentially exhibiting unique thermal and biodegradable properties.
While direct polymerization of this compound itself is not commonly reported, the principles of glycopolymer synthesis provide a clear pathway for its use. For example, the chloro groups could be converted to other functional groups amenable to controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org
The synthesis of carbohydrate-based liquid crystals is another area where this compound holds promise. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The introduction of long alkyl chains onto the sucrose scaffold, a common strategy for inducing liquid crystalline behavior, could be achieved by nucleophilic substitution of the chloro groups in this compound. The resulting amphiphilic molecules, with a hydrophilic sugar head and a hydrophobic tail, could self-assemble into ordered mesophases. The inherent chirality of the sucrose unit could also lead to the formation of chiral liquid crystal phases, which are of interest for optical applications.
Saccharide mimetics are molecules that mimic the structure and function of natural carbohydrates. They are of significant interest in medicinal chemistry and glycobiology as they can exhibit enhanced stability, bioavailability, and biological activity compared to their natural counterparts. The chemical stability of the carbon-chlorine bond in this compound, compared to the native hydroxyl groups, makes it an excellent starting point for the synthesis of such mimetics.
The chloro groups can be replaced with a variety of functional groups to create analogues that can probe or inhibit carbohydrate-protein interactions. For example, the introduction of non-natural functionalities can provide tools for studying biological processes or for developing new therapeutic agents. The synthesis of derivatives where the chloro groups are replaced by other atoms or functional groups can lead to molecules with altered shapes and electronic properties, which can be crucial for their interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 6,6'-Dichloro-6,6'-dideoxysucrose, and how are intermediates isolated?
The compound is synthesized via sulfonation of sucrose using methane sulfonyl chloride in N,N-dimethylformamide (DMF), followed by nucleophilic substitution with chloride ions. Key intermediates, such as this compound, are isolated using column chromatography. For example, hexa- and penta-acetate derivatives are separated chromatographically and deacetylated to yield the final product .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
Characterization involves:
- 1H/13C NMR : Peaks at δ ~3.5–5.5 ppm (protons on sugar rings) and δ ~60–100 ppm (anomeric carbons). Chlorine substitution at C6/C6' reduces coupling constants in adjacent protons.
- IR spectroscopy : Absorption bands at ~1272 cm⁻¹ (C-Cl stretch) and ~1094 cm⁻¹ (C-O-C glycosidic bond). Comparisons with analogs (e.g., 6,6'-dideoxysucrose) help confirm substitution patterns .
Q. What safety protocols are critical when handling halogenated sucrose derivatives?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Avoid aqueous waste mixing; dispose via approved halogenated waste streams.
- Monitor stability under light/moisture, as chloro-derivatives may decompose exothermically .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
Microwave irradiation accelerates reaction kinetics, reducing side products (e.g., over-sulfonation). Optimal conditions (e.g., 100°C, 10 min) enhance regioselectivity for C6/C6' substitution. Post-reaction, rapid cooling minimizes degradation, improving purity to >95% compared to traditional thermal methods (~80%) .
Q. What strategies resolve contradictions in reported reaction yields for halogenated sucrose derivatives?
Discrepancies arise from reagent ratios (e.g., excess methane sulfonyl chloride leading to trichloro byproducts) or purification methods. Analytical techniques like HPLC-MS can identify byproducts (e.g., 1',6,6'-trichloro derivatives), while adjusting stoichiometry (≤10:1 sulfonyl chloride:sucrose) and optimizing column chromatography gradients enhance reproducibility .
Q. How can this compound serve as a precursor for enzyme inhibition studies?
The compound’s chlorine groups act as leaving groups, enabling functionalization (e.g., azidation, amination) for glycosidase inhibitor development. For example, hydrogenation of 6,6'-diazido derivatives yields diamino analogs, which inhibit α-glucosidase by mimicking transition states. Activity is assessed via enzyme kinetics (IC50) and X-ray crystallography of inhibitor-enzyme complexes .
Q. What computational methods predict the regioselectivity of halogenation in sucrose derivatives?
Density Functional Theory (DFT) calculations model sulfonate intermediate stability, favoring C6/C6' substitution due to lower steric hindrance vs. C2/C3 positions. Solvent effects (DMF vs. pyridine) are simulated using COSMO-RS, aligning with experimental yields of ~70% regioselectivity for dichloro products .
Methodological Guidance
Q. How to design experiments assessing the metabolic stability of this compound in biological systems?
Q. What analytical workflows differentiate this compound from isomeric contaminants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
